molecular formula C21H22FN3O3S2 B2442373 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 941918-83-8

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2442373
M. Wt: 447.54
InChI Key: WCBOPYANGLHRFH-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are known for their diverse biological activities and are found in many potent drugs and natural products .


Molecular Structure Analysis

The molecule contains a thiazole ring, a piperidine ring, and a sulfonyl group attached to a fluorophenyl group. The presence of these functional groups can greatly influence the molecule’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the thiazole ring might undergo reactions such as nucleophilic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonyl group might increase its acidity, and the fluorophenyl group might increase its lipophilicity .

Scientific Research Applications

Polymer Science Applications

Polyamides containing ether and sulfone links were prepared using aromatic diamines, showing high solubility in polar solvents and distinct glass transition temperatures. These polymers, designed for improved thermal stability and mechanical properties, are applicable in advanced material sciences (Hsiao & Huang, 1997).

Antimicrobial and Antitumor Activities

Novel hybrid molecules containing penicillanic or cephalosporanic acid moieties were synthesized, showing significant antimicrobial activity. This research highlights the potential for developing new antibiotics based on structural modifications of existing molecules (Başoğlu et al., 2013).

Thiazole-aminopiperidine analogues were identified as potent Mycobacterium tuberculosis GyrB inhibitors, demonstrating the promise of hybrid molecules in treating tuberculosis. This study underscores the importance of molecular hybridization in drug discovery (Jeankumar et al., 2013).

Novel Therapeutic Agents

The synthesis of fluoro-substituted sulphonamide benzothiazole derivatives for antimicrobial screening reveals the potential of fluorobenzenes and benzothiazoles in creating potent biodynamic agents. This work contributes to the ongoing search for new antimicrobial compounds (Jagtap et al., 2010).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

Future research could explore the biological activity of this compound, as thiazoles are known to have diverse biological activities. Additionally, modifications could be made to the molecule to enhance its properties or activity .

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-14-3-8-18-19(13-14)29-21(24(18)2)23-20(26)15-9-11-25(12-10-15)30(27,28)17-6-4-16(22)5-7-17/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBOPYANGLHRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

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